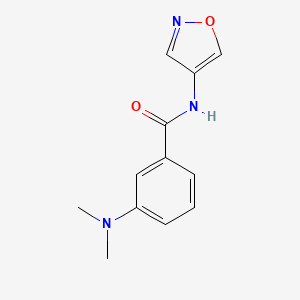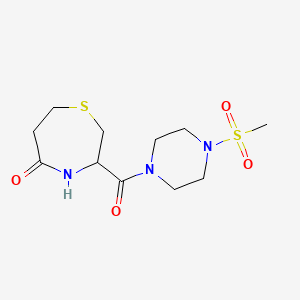![molecular formula C20H20N4O B6505593 1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea CAS No. 1421491-90-8](/img/structure/B6505593.png)
1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea, otherwise known as MIPU, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. MIPU is a heterocyclic compound that has a unique structure that makes it attractive for use in a variety of research applications. The purpose of
科学的研究の応用
MIPU has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, MIPU has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, MIPU has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signal transmission. In materials science, MIPU has been studied for its potential applications in the synthesis of polymers and nanomaterials.
作用機序
MIPU has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is involved in the regulation of nerve signal transmission. MIPU binds to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
MIPU has been studied for its potential effects on the nervous system. It has been suggested that MIPU can have an excitatory effect on the nervous system, leading to an increase in nerve signal transmission. This can lead to an increase in alertness, focus, and energy levels. MIPU has also been studied for its potential effects on memory and learning. It has been suggested that MIPU can improve memory and learning by increasing the amount of acetylcholine in the brain, which is involved in memory formation and recall.
実験室実験の利点と制限
MIPU has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and has a relatively low cost. Additionally, MIPU has a unique structure that makes it attractive for use in a variety of research applications. However, MIPU has some limitations. For example, it is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.
将来の方向性
MIPU has potential applications in a variety of scientific fields, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of MIPU as an inhibitor of acetylcholinesterase in the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential of MIPU in the synthesis of polymers and nanomaterials. Finally, further research could be conducted to explore the potential of MIPU in the synthesis of other heterocyclic compounds.
合成法
MIPU can be synthesized in a three-step process. The first step involves the reaction of 2-methylphenyl isocyanate with 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenylhydrazine hydrochloride in a basic medium to form the corresponding hydrazone. The second step involves the conversion of the hydrazone to the corresponding oxime by reaction with hydroxylamine hydrochloride in a basic medium. The third and final step involves the conversion of the oxime to MIPU by reaction with formaldehyde in an acidic medium.
特性
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-5-2-3-6-17(14)23-20(25)22-16-10-8-15(9-11-16)18-13-21-19-7-4-12-24(18)19/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGWFUURSFDYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505521.png)
![ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505527.png)
![ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505532.png)
![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide](/img/structure/B6505539.png)
![4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6505541.png)
![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)
![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)

![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)